molecular formula C14H23N3O2 B2541357 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine CAS No. 2198470-47-0

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine

Cat. No.: B2541357
CAS No.: 2198470-47-0
M. Wt: 265.357
InChI Key: VLBZJVQIWIIZEO-UHFFFAOYSA-N
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Description

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine is a complex organic compound with the molecular formula C14H23N3O2 It features a unique structure that includes a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine can be achieved through several synthetic routes. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process typically requires heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Industry: It may be used in the production of advanced materials with specific properties.

Comparison with Similar Compounds

Uniqueness: 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine is unique due to its combination of a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c18-14(15-3-5-19-6-4-15)17-9-11-7-16(13-1-2-13)8-12(11)10-17/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBZJVQIWIIZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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